α4β2 nAChR Binding Affinity: 3,6-Diazabicyclo[3.2.0]heptane (A-366833) vs. Piperazine, Nicotine, and 3,8-Diazabicyclo[4.2.0]octane Scaffolds
The 3,6-diazabicyclo[3.2.0]heptane-derived ligand A-366833 (5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]nicotinonitrile) binds to the rat brain α4β2 nAChR agonist site ([³H]-cytisine displacement) with a Ki of 3.1 nM, comparable to nicotine (Ki = 1.0 nM) and representing an approximately 10,000-fold improvement over the best N,N-disubstituted piperazine analogs (Ki = 32,000 nM) [1][2]. In contrast, the 3,8-diazabicyclo[4.2.0]octane scaffold — despite also achieving picomolar affinity — exhibits a distinct structure–activity relationship and subtype selectivity trajectory, with optimal affinity dependent upon different pyridine substitution patterns [3]. This demonstrates that the 3,6-diazabicyclo[3.2.0]heptane core confers a unique affinity–selectivity vector not reproducible by monocyclic piperazine or the ring-expanded 3,8-diazabicyclo[4.2.0]octane scaffold.
| Evidence Dimension | Binding affinity (Ki) at α4β2 nAChR ([³H]-cytisine displacement) |
|---|---|
| Target Compound Data | Ki = 3.1 nM (A-366833, a 3,6-diazabicyclo[3.2.0]heptane derivative) |
| Comparator Or Baseline | Nicotine: Ki = 1.0 nM; N,N-disubstituted piperazine (best compound 8b/8f): Ki = 32,000 nM; 3,8-Diazabicyclo[4.2.0]octane series: picomolar range (compounds 24, 25, 28, 30, 32, 47 ≥ epibatidine affinity) |
| Quantified Difference | ~10,000-fold improvement over piperazine scaffold; ~3-fold lower affinity vs. nicotine but with dramatically improved subtype selectivity (see Evidence Item 2) |
| Conditions | Rat brain membrane [³H]-cytisine displacement binding assay; human α4β2 for 3,8-diazabicyclo[4.2.0]octane series |
Why This Matters
For procurement decisions in nAChR-focused drug discovery, the 3,6-diazabicyclo[3.2.0]heptane scaffold uniquely enables low-nanomolar α4β2 binding that is unattainable with piperazine cores, while its SAR trajectory is distinct from the 3,8-diazabicyclo[4.2.0]octane series, making scaffold substitution scientifically indefensible.
- [1] Ji, J.; Bunnelle, W. H.; Anderson, D. J.; et al. A-366833: A Novel Nicotinonitrile-Substituted 3,6-Diazabicyclo[3.2.0]-heptane α4β2 Nicotinic Acetylcholine Receptor Selective Agonist: Synthesis, Analgesic Efficacy and Tolerability Profile in Animal Models. Biochem. Pharmacol. 2007, 74 (8), 1253–1262. DOI: 10.1016/j.bcp.2007.08.010. View Source
- [2] Chen, J.; Norrholm, S.; Dwoskin, L. P.; Crooks, P. A.; Bai, D. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Bioorg. Med. Chem. Lett. 2003, 13 (1), 31–34. DOI: 10.1016/S0960-894X(02)00842-9. View Source
- [3] Frost, J. M.; Daanen, J. F.; Bunnelle, W. H.; et al. Synthesis and Structure–Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. J. Med. Chem. 2006, 49 (26), 7843–7853. DOI: 10.1021/jm060846z. View Source
